N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

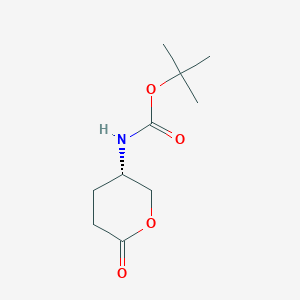

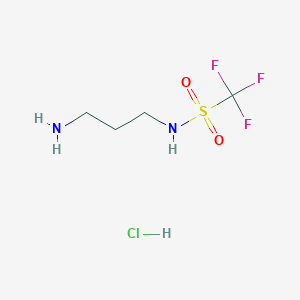

The compound “N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances and pharmaceuticals . It also contains a piperazine ring, which is a common feature in many drugs . The methoxyethyl group could potentially increase the compound’s solubility in organic solvents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a piperazine ring, and a methoxyethyl group. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and piperazine rings are both nucleophilic and could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyethyl group could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique

Serotonin Receptor Affinity and Selectivity

A series of studies have identified compounds with high receptor specificity and affinity for the 5-HT(1A) receptor, indicating potential applications in the study of mood disorders. These compounds, including derivatives of the mentioned compound, have been shown to possess high selectivity and potency as 5-HT(1A) agonists. The introduction of specific substituents, such as the methyl ether or unsubstituted carboxamide, enhances serotonergic 5-HT(1A) affinity, suggesting their utility in developing pharmacological tools for research and therapeutic purposes (Heinrich et al., 2004).

Potential Antidepressant Effects

Another compound, "S32212," exhibits combined serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties, along with 5-HT2A antagonist properties. This multifaceted interaction profile is associated with a variety of beneficial effects, including reduced immobility time in a forced-swim test in rats, suggesting antidepressant effects. Furthermore, long-term administration has been linked to normalization of sucrose intake in rats exposed to chronic mild stress, indicating potential applications in mood disorder treatment (Dekeyne et al., 2012).

Synthesis and Biological Activity

Research into the synthesis of new amides containing N-methylpiperazine fragments has led to the identification of key intermediates in the synthesis of antileukemic agents, such as imatinib. This highlights the broader relevance of such compounds in the synthesis of therapeutic agents beyond their direct pharmacological applications (Koroleva et al., 2011).

CCR5 Antagonist Synthesis

An example of the practical application of related synthesis techniques includes the development of a CCR5 antagonist, demonstrating the relevance of similar chemical frameworks in the synthesis of orally active agents for potential treatment of conditions such as HIV (Ikemoto et al., 2005).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

The mode of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the interaction of a compound with its targets often results in changes in cellular processes, which can lead to various physiological effects .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Pharmacokinetics

Compounds with similar structures have been found to exhibit various pharmacokinetic properties . The bioavailability of a compound is influenced by its ADME properties, which can impact its efficacy and safety profile.

Result of Action

The action of similar compounds has been associated with various cellular effects .

Action Environment

The action, efficacy, and stability of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(2-methoxyethyl)indol-3-yl]-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-28-16-15-26-17-20(19-9-5-6-10-21(19)26)23-22(27)25-13-11-24(12-14-25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBLLMOTOBGKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone](/img/structure/B2854570.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2854571.png)

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)

![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)

![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)